molecular formula C16H14N2O2S2 B2439815 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1396861-86-1

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2439815
CAS RN: 1396861-86-1
M. Wt: 330.42
InChI Key: PCZWQQALMAGNLO-UHFFFAOYSA-N
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Description

“(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C17H15N3O2S . It is available from suppliers such as Benchchem.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 4-methylbenzo[d]thiazol-2-yl group attached to an azetidin-1-yl group via an oxygen atom, and a thiophen-2-yl group attached via a methanone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone have been explored for their antibacterial and antifungal properties. Studies demonstrate that such compounds exhibit antimicrobial activity against various bacterial and fungal strains. For instance, compounds synthesized from reactions involving thiazole and azetidinone derivatives have shown promising results against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans (Landage, Thube, & Karale, 2019); (Patel & Patel, 2017).

Synthesis and Characterization

There is significant research focusing on the synthesis and characterization of compounds similar to this compound. Studies have detailed the process of synthesizing these compounds and characterizing them using various spectroscopic methods. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry, providing insights into their structural and chemical properties (Shahana & Yardily, 2020).

Anticancer Potential

Research also indicates the potential of these compounds in anticancer applications. Certain derivatives have shown inhibitory effects on a range of cancer cell lines, particularly on leukemia, lung cancer, and renal cancer. This highlights the potential of such compounds in developing new cancer treatments (Bhole & Bhusari, 2011).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of this compound, has been explored. This method has been noted for its efficiency and effectiveness in producing pharmacologically active compounds (Mistry & Desai, 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the search results, related compounds have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction to cause cell apoptosis .

properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-4-2-5-12-14(10)17-16(22-12)20-11-8-18(9-11)15(19)13-6-3-7-21-13/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWQQALMAGNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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